[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate
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Overview
Description
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate is a synthetic organic compound with the molecular formula C16H20N2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with a carbamoyl chloride derivative under controlled conditions to form the carbamoyl group. The final step involves the esterification of the carbamoyl intermediate with 4-(thiophen-2-yl)butanoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanocyclopentyl group can be reduced to form primary amines.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted carbamoyl derivatives.
Scientific Research Applications
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate involves its interaction with specific molecular targets. The cyanocyclopentyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to specific sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-3-yl)butanoate
- [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(furan-2-yl)butanoate
- [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(pyridin-2-yl)butanoate
Uniqueness
[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate is unique due to the specific positioning of the thiophene ring, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-thiophen-2-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c17-12-16(8-1-2-9-16)18-14(19)11-21-15(20)7-3-5-13-6-4-10-22-13/h4,6,10H,1-3,5,7-9,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHIFKEDHSTLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)CCCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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